molecular formula C5H9ClN2O2S B107232 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 19382-49-1

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B107232
CAS No.: 19382-49-1
M. Wt: 196.66 g/mol
InChI Key: XXSVYLLONFKJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, commonly referred to as AETD, is a synthetic compound used in laboratory experiments and scientific research. AETD is a derivative of thiazolidine and has been used in the synthesis of various compounds, including peptides and carbohydrates. It is also used in the synthesis of pharmaceuticals and other compounds. AETD has a wide range of applications in scientific research, including its use in biochemical and physiological studies, and its ability to serve as a starting material for the synthesis of other compounds.

Scientific Research Applications

Heteroaryl Thiazolidine-2,4-diones Synthesis

A study by Ibrahim et al. (2011) focuses on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation and reaction processes, yielding compounds with antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This underscores its potential in developing antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Dual Inhibitor of Signaling Pathways

Li et al. (2010) discovered a derivative of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, presenting a novel lead compound for anticancer agents due to its cell proliferation inhibition and apoptosis induction in human leukemia cells (Li et al., 2010).

Anticancer and Anti-inflammatory Activities

Another derivative has shown promising in vitro anti-breast cancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity, offering insights into developing treatments for cancer and inflammation (Uwabagira & Sarojini, 2019).

HIV-1 Reverse Transcriptase Inhibition

Seniya et al. (2015) conducted in-silico studies showing that a herbal drug containing a thiazolidine-2,4-dione derivative inhibits HIV-1 reverse transcriptase activity. This suggests its utility in AIDS treatment, demonstrating a natural molecule's potential to prevent HIV-associated disorders (Seniya, Yadav, Khan, & Sah, 2015).

Mechanism of Action

Target of Action

The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is an extracellular signal-regulated kinase (ERK) docking domain inhibitor . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

This compound inhibits ERK binding rather than ERK activity at the ATP domain . By inhibiting the docking domain of ERK, it prevents the protein from interacting with its downstream targets, thereby disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as growth, differentiation, and survival .

Pharmacokinetics

Similar compounds, such as tryptamine, have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of ERK binding by this compound disrupts the MAPK/ERK signaling pathway . This can lead to a variety of cellular effects, depending on the specific context and cell type. For example, it may inhibit cell proliferation or survival, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other signaling molecules or drugs, can potentially interact with the compound and alter its effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its activity, reducing side effects, or exploring new therapeutic uses .

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVYLLONFKJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19382-49-1
Record name 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19382-49-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.